molecular formula C13H7Cl2N3O6 B12484314 N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide

Cat. No.: B12484314
M. Wt: 372.11 g/mol
InChI Key: OZBRVCDONOCNJK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide is an organic compound characterized by the presence of dichlorophenyl and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the reaction of 2,4-dichloroaniline with 2-hydroxy-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact mechanism can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-hydroxy-3,5-diaminobenzamide
  • N-(2,4-dichlorophenyl)-2-oxo-3,5-dinitrobenzamide
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of both dichlorophenyl and dinitrobenzamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H7Cl2N3O6

Molecular Weight

372.11 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide

InChI

InChI=1S/C13H7Cl2N3O6/c14-6-1-2-10(9(15)3-6)16-13(20)8-4-7(17(21)22)5-11(12(8)19)18(23)24/h1-5,19H,(H,16,20)

InChI Key

OZBRVCDONOCNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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